Fmoc-DL-Ala-OH

説明

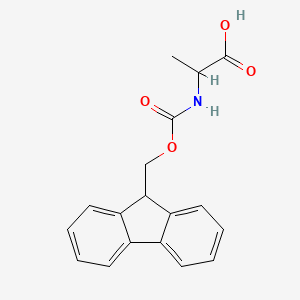

The exact mass of the compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is 311.11575802 g/mol and the complexity rating of the compound is 430. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275950, DTXSID70865784 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_39542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-39-3, 35661-38-2 | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-DL-Ala-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Fmoc-DL-Ala-OH , a cornerstone building block in peptide synthesis, offers a racemic mixture of D- and L-alanine enantiomers protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its utility in solid-phase peptide synthesis (SPPS) for research and drug development.

Core Properties and Specifications

This compound is a white to off-white solid widely used as a derivative of the amino acid alanine. The Fmoc protecting group on the amino terminus allows for controlled, stepwise assembly of peptide chains.[1] Below is a summary of its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇NO₄ | |

| Molecular Weight | 311.33 g/mol | |

| CAS Number | 35661-38-2 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point (°C) | 147-153 (for L-isomer) | |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the amino group of DL-alanine with the Fmoc moiety. A common method involves the reaction of DL-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

A generalized experimental protocol for the synthesis is as follows:

-

Dissolution: DL-alanine is dissolved in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.

-

Addition of Fmoc Reagent: A solution of Fmoc-OSu or Fmoc-Cl in an organic solvent like dioxane or acetone is added dropwise to the alanine solution with stirring, typically at a reduced temperature (e.g., in an ice bath).[3]

-

Reaction: The reaction mixture is stirred for several hours to allow for the complete formation of the Fmoc-protected amino acid.

-

Work-up: The reaction mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the this compound product.

-

Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization to yield the final product.

Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptides on a solid support.[4] The general cycle of SPPS involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Experimental Protocols in SPPS

1. Fmoc Deprotection:

The removal of the Fmoc protecting group is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).

-

Reagent: 20% piperidine in DMF (v/v).

-

Procedure:

-

The peptide-resin is swelled in DMF.

-

The 20% piperidine/DMF solution is added to the resin.

-

The mixture is agitated for a specified period (e.g., 5-20 minutes) to ensure complete deprotection.

-

The resin is then thoroughly washed with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.

-

2. Amino Acid Coupling:

Following Fmoc deprotection, the next Fmoc-amino acid, in this case, this compound, is coupled to the newly exposed N-terminal amine of the growing peptide chain. This process requires the activation of the carboxylic acid group of the incoming amino acid. Several coupling reagents are commonly employed.

-

Coupling Reagents:

-

HBTU/HCTU: (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used with a tertiary amine base like N,N-diisopropylethylamine (DIPEA).

-

DIC/HOBt: N,N'-Diisopropylcarbodiimide in the presence of an additive like Hydroxybenzotriazole.

-

-

General Coupling Protocol (using HBTU):

-

This compound is pre-activated by dissolving it in DMF with HBTU and DIPEA.

-

This activation mixture is then added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for a set time (e.g., 30-60 minutes).

-

The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Once the coupling is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.

-

General workflow of Fmoc-SPPS using this compound.

3. Cleavage and Final Deprotection:

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail.

-

Cleavage Cocktail: A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive amino acid residues from side reactions.

-

Procedure:

-

The fully assembled peptide-resin is treated with the cleavage cocktail.

-

The reaction is allowed to proceed for a few hours at room temperature.

-

The cleaved peptide is then precipitated from the cleavage solution using a cold non-polar solvent like diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed, and can be further purified by techniques such as high-performance liquid chromatography (HPLC).

-

Conclusion

This compound is an indispensable reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its role as a fundamental building block in solid-phase peptide synthesis enables the creation of a vast array of peptides for therapeutic and research purposes. The well-established protocols for its use in Fmoc-SPPS, from deprotection and coupling to final cleavage, provide a robust and reliable methodology for the synthesis of custom peptides.

References

An In-depth Technical Guide to Fmoc-DL-Ala-OH: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH). The content is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Chemical and Physical Properties

This compound is a racemic mixture of the D- and L-enantiomers of Fmoc-alanine, a derivative of the amino acid alanine with the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to its amino terminus. This protecting group is fundamental in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to basic conditions.

Structural and General Properties

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-DL-alanine | [1] |

| Synonyms | FMOC-DL-Alanine | [1] |

| CAS Number | 35661-38-2 | [1] |

| Molecular Formula | C₁₈H₁₇NO₄ | [1] |

| Molecular Weight | 311.33 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

Physical and Spectroscopic Properties

Below is a comparative summary of the physical properties of this compound and its individual enantiomers, Fmoc-L-Ala-OH and Fmoc-D-Ala-OH.

| Property | This compound | Fmoc-L-Ala-OH | Fmoc-D-Ala-OH | Reference |

| Melting Point | Not specified | 147-153 °C | 113-123 °C | |

| Solubility | DMSO: 100 mg/mL (with ultrasonic) | Soluble in water, DMSO, DMF (sparingly), Methanol (slightly) | Clearly soluble in DMF (1 mmole in 2 ml) | [1][2] |

| Optical Rotation ([α]20/D) | Not applicable (racemic) | -18° (c=1 in DMF) | Not specified | |

| ¹H NMR | Data available | Data available | Data available | [3] |

| ¹³C NMR | Data available | Data available | Data available | [3] |

| IR Spectrum | Data available | Data available | Data available | [3] |

| Mass Spectrometry | Data available | Data available | Data available | [4] |

Synthesis of this compound

A general and widely used method for the preparation of Fmoc-amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.

Experimental Protocol: Synthesis from DL-Alanine

Materials:

-

DL-Alanine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

10% Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-Alanine (1 equivalent) and sodium bicarbonate (2.5 equivalents) in water.

-

In a separate flask, dissolve Fmoc-OSu (1.2 equivalents) in acetone.

-

Slowly add the Fmoc-OSu solution to the DL-alanine solution with constant stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the acetone.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to a low pH with 10% HCl, which will precipitate the this compound.

-

Filter the white solid, wash it thoroughly with cold water, and dry it under a vacuum over anhydrous sodium sulfate.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-protected amino acids is in solid-phase peptide synthesis. The Fmoc group protects the N-terminus of the amino acid, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Below is a diagram illustrating the general workflow of a single coupling cycle in Fmoc-based SPPS.

Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.

Experimental Protocol: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of a peptide-resin.[5]

Materials:

-

Peptide-resin with N-terminal Fmoc group

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF in a reaction vessel.

-

Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.[5]

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

-

A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating complete deprotection.[6]

Experimental Protocol: Amino Acid Coupling with HBTU

This protocol details the coupling of the next Fmoc-protected amino acid to the deprotected peptide-resin using HBTU as an activator.[7][8][9]

Materials:

-

Deprotected peptide-resin

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

Procedure:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes, or until a negative Kaiser test indicates the reaction is complete.[8]

-

Drain the coupling solution and wash the resin thoroughly with DMF.

The following diagram illustrates the logical relationship in the activation and coupling steps.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]

- 4. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | C18H17NO4 | CID 6364642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-DL-Ala-OH CAS number

An In-Depth Technical Guide to Fmoc-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine, commonly referred to as this compound, is a cornerstone building block in modern peptide synthesis. Its application is central to the construction of peptides and peptidomimetics in academic research and the pharmaceutical industry. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group provides robust protection under neutral and acidic conditions, yet it is readily cleaved by a mild base, typically piperidine. This orthogonality to acid-labile side-chain protecting groups forms the basis of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy. This guide provides a comprehensive overview of the technical data, experimental protocols, and key workflows associated with the use of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid, whose properties are crucial for its handling, storage, and reactivity in peptide synthesis.

| Property | Value |

| CAS Number | 35661-38-2 |

| Molecular Formula | C₁₈H₁₇NO₄ |

| Molecular Weight | 311.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 147-153 °C |

| Solubility | Soluble in DMF and DMSO. Slightly soluble in methanol. |

| Storage Conditions | Store at 2-8°C for long-term storage. It can be shipped at ambient temperature as its quality is not affected by short-term exposure to different conditions. |

| Purity (typical) | ≥99.0% (HPLC) |

Experimental Protocols

The following protocols are standard procedures for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. These can be adapted for automated synthesizers.

Resin Preparation and Swelling

-

Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.

Fmoc Deprotection

-

After swelling, drain the DMF from the resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.

Amino Acid Coupling

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (slightly less than 3-5 equivalents) in a minimal amount of DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After the coupling reaction is complete, drain the solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally methanol (MeOH) (3 times) to remove any unreacted reagents and byproducts. A negative Kaiser test indicates a complete coupling reaction.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual cleavage cocktail components.

-

Dry the crude peptide pellet under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a tripeptide containing DL-Alanine, followed by its purification and characterization.

Caption: Workflow for Solid-Phase Synthesis of a DL-Alanine-containing Peptide.

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its properties and the well-established protocols for its use in Fmoc-based SPPS enable the routine synthesis of a wide array of peptides for research and therapeutic applications. A thorough understanding of its characteristics and the associated synthetic methodologies, as outlined in this guide, is crucial for researchers and drug development professionals to achieve successful and efficient peptide synthesis.

Synthesis and Preparation of Fmoc-DL-Ala-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of N-(9-fluorenylmethyloxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH), a critical building block in peptide synthesis and various applications within drug development. This document details the core synthetic methodologies, potential side reactions, and purification strategies, supported by quantitative data and detailed experimental protocols.

Introduction

This compound is a derivative of the racemic amino acid DL-alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is renowned for its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed in solid-phase peptide synthesis (SPPS).[1][] The use of Fmoc-protected amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptide sequences with high purity and yield.[3]

This guide will focus on the prevalent methods for the synthesis of this compound, primarily through the reaction of DL-alanine with either N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Synthetic Pathways and Mechanisms

The synthesis of this compound proceeds via the nucleophilic attack of the deprotonated amino group of DL-alanine on the electrophilic carbonyl carbon of the Fmoc-donating reagent. The reaction is typically carried out in a biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane, acetone, or THF) and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).[3][4][5]

Reaction with Fmoc-OSu

Fmoc-OSu is a widely used reagent due to its stability and ease of handling.[] The reaction mechanism involves the following steps:

-

Deprotonation of DL-alanine: The amino group of DL-alanine is deprotonated by the base (e.g., carbonate) to form a more nucleophilic amino anion.

-

Nucleophilic attack: The amino anion attacks the carbonyl carbon of the succinimidyl ester of Fmoc-OSu.

-

Formation of a tetrahedral intermediate: A transient tetrahedral intermediate is formed.

-

Leaving group departure: The N-hydroxysuccinimide (HOSu) anion departs, leading to the formation of this compound.

Reaction with Fmoc-Cl

Fmoc-Cl is another effective reagent for Fmoc protection. The mechanism is analogous to that of Fmoc-OSu, with chloride ion being the leaving group. While highly reactive, Fmoc-Cl is more susceptible to hydrolysis, which can reduce the yield and complicate purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on literature precedents for the analogous L-alanine reactions.

| Parameter | Fmoc-OSu Method | Fmoc-Cl Method | Reference |

| Reagents | DL-Alanine, Fmoc-OSu, Sodium Carbonate | DL-Alanine, Fmoc-Cl, Sodium Carbonate | [4][5] |

| Solvent | Dioxane/Water (1:1 v/v) | Dioxane/Water | [4] |

| Reaction Time | 12-18 hours | 2-4 hours | [4] |

| Temperature | Room Temperature | 0°C to Room Temperature | [4] |

| Typical Yield | 85-99% | 90-95% | [4][5] |

| Purity (HPLC) | >99% | >98% | [6] |

| Melting Point | Approx. 145-150°C | Approx. 145-150°C |

Detailed Experimental Protocols

Protocol using Fmoc-OSu

This protocol is adapted from established procedures for L-alanine.[4][5]

-

Dissolution of DL-alanine: Dissolve DL-alanine (1.0 eq) in a 1:1 (v/v) mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Addition of Fmoc-OSu: To the stirred solution, add N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05-1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Wash the aqueous solution with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and by-products.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water, to obtain pure this compound.

-

Protocol using Fmoc-Cl

This protocol is a general procedure adapted for DL-alanine.

-

Dissolution of DL-alanine: Dissolve DL-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution and cool the mixture in an ice bath.

-

Addition of Fmoc-Cl: Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq) in dioxane or acetone and add it dropwise to the stirred amino acid solution, maintaining the temperature at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the Fmoc-OSu method.

Potential Side Reactions and Mitigation

A significant side reaction, particularly when using Fmoc-OSu in the presence of a base, is the formation of Fmoc-β-alanine as an impurity.[4][7][8] This occurs through a Lossen-type rearrangement of the succinimide moiety of Fmoc-OSu.

Mitigation Strategies:

-

Stoichiometry Control: Use a minimal excess of Fmoc-OSu (ideally close to 1.0 equivalent) to reduce the likelihood of the side reaction.[9]

-

Alternative Reagents: The use of Fmoc-Cl can circumvent this specific side reaction, although it presents its own challenges with hydrolysis. Other Fmoc-donating reagents with different leaving groups have also been developed to minimize side reactions.

-

Purification: Careful purification of the final product by recrystallization is crucial to remove any Fmoc-β-alanine impurity.[4]

Conclusion

The synthesis of this compound is a well-established and efficient process, crucial for the advancement of peptide-based therapeutics and research. By understanding the underlying reaction mechanisms, optimizing reaction conditions, and being cognizant of potential side reactions, researchers can consistently produce high-purity this compound. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

- 1. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]

- 3. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

A Technical Guide to Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH for Researchers and Drug Development Professionals

An In-depth Analysis of Stereochemistry, Physicochemical Properties, and Applications in Peptide Synthesis

This technical guide provides a comprehensive comparison of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH, two critical building blocks in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences in their chemical nature, explores their distinct physicochemical properties, and details their respective applications. The guide includes structured data tables for easy comparison, detailed experimental protocols, and visual diagrams to clarify complex concepts and workflows.

Core Distinction: The Significance of Stereochemistry

The fundamental difference between this compound and Fmoc-L-Ala-OH lies in their stereochemistry. Alanine, like most amino acids (with the exception of glycine), is a chiral molecule. This means it exists in two non-superimposable mirror-image forms, known as enantiomers.

-

Fmoc-L-Ala-OH consists of the L-enantiomer of alanine protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. L-amino acids are the naturally occurring stereoisomers found in proteins in biological systems.

-

This compound is a racemic mixture, meaning it contains an equal 50:50 ratio of both the L-enantiomer (Fmoc-L-Ala-OH) and the D-enantiomer (Fmoc-D-Ala-OH).

This seemingly subtle difference in the three-dimensional arrangement of atoms has profound implications for the biological activity, proteolytic stability, and overall structure of the resulting peptides.

Comparative Physicochemical Properties

The difference in stereochemistry directly impacts the physicochemical properties of these compounds, most notably their interaction with plane-polarized light. While many physical properties are identical between enantiomers, the properties of a racemic mixture can differ from those of a pure enantiomer.

| Property | This compound | Fmoc-L-Ala-OH | Reference |

| Molecular Formula | C₁₈H₁₇NO₄ | C₁₈H₁₇NO₄ | [1][2] |

| Molecular Weight | 311.33 g/mol | 311.33 g/mol | [1][2] |

| Appearance | White to off-white solid | White to off-white solid | [1][2] |

| Melting Point | Not consistently reported, may vary | 147-153 °C | |

| Optical Rotation ([α]²⁰/D, c=1 in DMF) | 0° (inactive) | -18° to -19° | |

| Solubility | Soluble in DMSO and DMF | Soluble in water, DMSO, and DMF | [1][2] |

Note: The melting point of a racemic mixture can sometimes be different from that of the pure enantiomers. The optical inactivity of this compound is a key distinguishing feature, as the equal and opposite rotation of the D and L enantiomers cancels out.

Spectroscopic Analysis

In standard nuclear magnetic resonance (NMR) spectroscopy, which is an achiral technique, the spectra of enantiomers are identical. Therefore, the ¹H and ¹³C NMR spectra of Fmoc-L-Ala-OH and Fmoc-D-Ala-OH are indistinguishable. The spectrum of this compound will be a superposition of the identical spectra of the two enantiomers.

¹H NMR Data for Fmoc-L-Ala-OH (Representative): A representative ¹H NMR spectrum for Fmoc-L-Ala-OH shows characteristic peaks for the Fmoc group and the alanine moiety.[3] Key signals include those for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.9 ppm), the methylene protons of the Fmoc group (around 4.2-4.3 ppm), the alpha-proton of alanine, and the methyl protons of alanine (around 1.3 ppm).[3] The carboxylic acid proton is also observable, often as a broad singlet at a higher chemical shift (e.g., ~12.6 ppm).[3]

Applications in Research and Development

The choice between Fmoc-L-Ala-OH and this compound is dictated by the desired properties of the final peptide.

Fmoc-L-Ala-OH: This is the standard building block for the synthesis of peptides that mimic natural proteins and are intended for biological assays where the natural stereochemistry is required.[4][5] Its applications are vast and include:

-

Drug Development: Synthesis of peptide-based therapeutics, including hormones and enzyme inhibitors.[4]

-

Biomaterials: Creation of bioactive surfaces and scaffolds for tissue engineering.[4]

-

Proteomics Research: Synthesis of peptides for studying protein-protein interactions and enzyme-substrate relationships.[5]

This compound: The use of a racemic mixture is less common in standard peptide synthesis but is employed in specific contexts:

-

Synthesis of Peptides with D-Amino Acids: While Fmoc-D-Ala-OH is the preferred reagent for incorporating a D-alanine at a specific position, this compound can be used in scenarios where a mixture of diastereomeric peptides is desired for screening purposes.

-

Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acids.[6][7] This can be advantageous for increasing the in vivo half-life of peptide drugs.[6][8]

-

Material Science: The self-assembly properties of peptides can be influenced by their stereochemistry, and racemic or D-amino acid-containing peptides can form unique nanostructures.[8]

Experimental Protocols

Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid, such as Fmoc-L-Ala-OH, to a growing peptide chain on a solid support.[9][10][11]

Materials:

-

Resin with N-terminal Fmoc-deprotected peptide

-

Fmoc-L-Ala-OH

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[9]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).[9]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Ala-OH and a slightly lower molar equivalent of HBTU in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[9]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[9]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.[9]

-

-

Confirmation (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the completion of the coupling reaction.

This cycle is repeated for each amino acid in the peptide sequence.

Chiral Separation of this compound by HPLC

This protocol provides a method for separating the D and L enantiomers of Fmoc-alanine from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., YMC CHIRAL ART Cellulose-SB)

-

This compound sample

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile (ACN)

-

Diluent: Water/Acetonitrile mixture

Procedure:

-

Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the diluent.

-

HPLC Conditions:

-

Column: YMC CHIRAL ART Cellulose-SB, 250 x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution as described in the table below.

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 258 nm

-

Injection Volume: 5 µL

-

-

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 25.0 | 20 | 80 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

-

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The resolution between the peaks should be greater than 2.0 for effective separation.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | C18H17NO4 | CID 6364642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]

- 4. kilobio.com [kilobio.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. lifetein.com [lifetein.com]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Technical Guide to Fmoc-DL-Ala-OH: Commercial Sourcing, Synthesis Protocols, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Fmoc-DL-Ala-OH, a key building block in peptide synthesis. It details experimental protocols for its use and explores the biological significance of incorporating DL-alanine into peptide structures, particularly in the context of antimicrobial drug development.

Commercial Suppliers of this compound

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. The following table summarizes the offerings from key commercial suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-W052227 | 99.49% | 100 g |

| Ambeed | ABE284895 | >98% | 1g, 5g, 10g, 25g, 100g |

Note: The availability and specifications from other suppliers were predominantly for the D or L enantiomers of Fmoc-Ala-OH. Researchers should verify the stereochemistry of the product before purchase.

Experimental Protocols: Synthesis of a Tripeptide Containing DL-Alanine

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following is a detailed methodology for the synthesis of a model tripeptide, Ac-Ala-DL-Ala-Phe-NH2.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Phe-OH

-

This compound

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling and Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour. After swelling, wash the resin three times with DMF.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin five times with DMF.

-

Coupling: In a separate vessel, activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin three times with DMF.

-

-

Second Amino Acid Coupling (this compound):

-

Fmoc Deprotection: Repeat the deprotection step as described above.

-

Coupling: Activate this compound (3 equivalents) with DIC and OxymaPure® in DMF and couple to the resin for 2 hours. Wash the resin three times with DMF.

-

-

Third Amino Acid Coupling (Fmoc-Ala-OH):

-

Fmoc Deprotection: Repeat the deprotection step.

-

Coupling: Activate Fmoc-Ala-OH (3 equivalents) with DIC and OxymaPure® in DMF and couple to the resin for 2 hours. Wash the resin three times with DMF.

-

-

N-terminal Acetylation:

-

Fmoc Deprotection: Perform a final Fmoc deprotection.

-

Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 30 minutes. Wash the resin three times with DMF, followed by three washes with DCM.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Biological Significance and Signaling Pathways

The inclusion of D-amino acids, such as D-alanine, into peptides has significant biological implications. Notably, peptides containing D-alanine can act as potent inhibitors of bacterial cell wall biosynthesis, a critical pathway for bacterial survival.[1]

Inhibition of Bacterial Cell Wall Biosynthesis

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. A key step in this process is the formation of a D-alanyl-D-alanine dipeptide, which is incorporated into the pentapeptide precursor of peptidoglycan. Vancomycin and other glycopeptide antibiotics target this D-Ala-D-Ala moiety to inhibit cell wall synthesis.

Tripeptides containing D-alanine can mimic this natural substrate and competitively inhibit the enzymes responsible for peptidoglycan synthesis, such as D-alanine ligase and the transpeptidases that catalyze the final cross-linking step. This disruption of cell wall formation leads to bacterial cell lysis and death.

Caption: Inhibition of bacterial cell wall synthesis by D-alanine containing peptides.

Experimental Workflow for Antimicrobial Activity Screening

To assess the efficacy of newly synthesized D-alanine containing peptides, a standardized experimental workflow is essential.

Caption: Workflow for screening the antimicrobial activity of synthesized peptides.

References

Safeguarding Synthesis: A Technical Guide to the Storage of Fmoc-DL-Ala-OH

For Immediate Release

This document provides a comprehensive technical overview of the optimal storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH), a critical building block in peptide synthesis. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to ensure the chemical integrity, purity, and reactivity of this reagent, thereby safeguarding the fidelity of synthetic peptides.

Executive Summary

This compound, like other Fmoc-protected amino acids, is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its stability is contingent upon precise storage conditions that mitigate degradation pathways. This guide outlines the recommended storage temperatures for both solid and dissolved forms, discusses the impact of environmental factors such as humidity and light, and provides a detailed experimental protocol for its principal application. The aim is to furnish laboratory personnel with the necessary knowledge to preserve the quality of this compound, ensuring reproducible and successful synthetic outcomes.

Physicochemical Properties and Stability

This compound is a white to off-white powder. The fluorenylmethoxycarbonyl (Fmoc) protecting group is notably labile to basic conditions, a characteristic exploited for its removal during SPPS. Conversely, it is generally stable under acidic and neutral conditions. This inherent chemical nature dictates the stringent requirements for its storage to prevent premature deprotection or side reactions.

Recommended Storage Conditions

To maintain the long-term stability and purity of this compound, specific environmental controls are necessary. The following table summarizes the recommended storage parameters for the compound in both its solid and solution forms.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Powder) | -20°C | Up to 3 years[1][2] | For long-term storage, keep in a tightly sealed container in a dark, dry place.[3] |

| 4°C | Up to 2 years[1][2] | Suitable for medium-term storage. Ensure the container is well-sealed. | |

| Room Temperature | Weeks to months[4] | Acceptable for short-term storage or during shipment.[1][5] Avoid prolonged exposure. | |

| In Solvent | -80°C | Up to 6 months[1][2] | Aliquot solutions to prevent repeated freeze-thaw cycles.[1][5] |

| -20°C | Up to 1 month[1][2] | Suitable for short-term storage of working solutions. |

Handling Precautions:

-

Humidity: this compound is susceptible to moisture. Containers should be tightly sealed. When removing from cold storage, always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.[4]

-

Light: While specific photostability data is not extensively published, it is best practice to store Fmoc-amino acids in a dark place to prevent potential photochemical degradation.[3]

-

Inert Atmosphere: For very long-term storage, purging the container with an inert gas like argon or nitrogen can displace moisture and oxygen, further preserving the compound's integrity.

Impact of Storage on Experimental Success

The integrity of this compound is directly correlated with the success of peptide synthesis. Improper storage can lead to degradation of the Fmoc group or other chemical modifications, resulting in failed couplings, truncated peptide sequences, or the generation of difficult-to-remove impurities.

Caption: Logical flow demonstrating the impact of storage conditions on compound integrity and synthesis success.

Experimental Protocol: this compound in Solid-Phase Peptide Synthesis

The primary application of this compound is its incorporation into a peptide sequence via Fmoc-based SPPS. The following is a generalized, representative protocol for a manual coupling cycle.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang resin) with a free N-terminal amine

-

N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling (Activation) Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Kaiser Test reagents (for monitoring coupling completion)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes in the reaction vessel.[6][7]

-

Fmoc Deprotection:

-

Amino Acid Activation (Coupling):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.95 eq.) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 1-5 minutes.[7]

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring (Optional but Recommended):

-

Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates a free amine is still present, and the coupling step should be repeated.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6] This step cleaves the peptide from the resin and removes side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Caption: A generalized workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.

Conclusion

The chemical stability of this compound is robust when stored under appropriate conditions. Maintaining a cold, dry, and dark environment is critical to preserving its purity and reactivity. By implementing the storage guidelines and handling procedures outlined in this guide, researchers can significantly enhance the reliability of their synthetic processes, leading to higher purity peptides and more consistent experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

Methodological & Application

Application Note and Protocol: Solid-Phase Peptide Synthesis of Peptides Containing DL-Alanine using Fmoc-DL-Ala-OH

Audience: This document is intended for researchers, scientists, and drug development professionals familiar with peptide chemistry and solid-phase synthesis techniques.

Introduction: Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[1] The most widely adopted method utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function of the amino acids.[1][2] This strategy, known as Fmoc/tBu SPPS, offers the advantage of milder deprotection conditions compared to the older Boc/Benzyl approach.[2] The Fmoc group is labile to a weak base, typically piperidine, allowing for its removal without affecting the acid-labile side-chain protecting groups.[3][4]

This protocol details the manual solid-phase synthesis of a peptide incorporating DL-Alanine, using Fmoc-DL-Ala-OH. The use of a racemic mixture (DL-Alanine) will result in the synthesis of a mixture of diastereomeric peptides. This approach can be valuable in peptide libraries and for studying the effects of stereochemistry on peptide activity. The following steps outline resin preparation, iterative cycles of deprotection and coupling, and final cleavage of the peptide from the solid support.

Experimental Protocols

1. Resin Preparation and Swelling:

The choice of resin is critical and depends on whether the C-terminus of the final peptide is a carboxylic acid or an amide.[1] For a C-terminal carboxyl group, Wang resin or 2-chlorotrityl chloride resin is commonly used.[1][5] For a C-terminal amide, Rink Amide resin is a suitable choice.[1][6]

-

Place the desired amount of resin in a fritted syringe or a manual SPPS reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[1][5]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

-

After swelling, drain the solvent.

2. First Amino Acid Loading (Example with 2-chlorotrityl chloride resin):

-

Dissolve 2 equivalents of the first Fmoc-amino acid and 4 equivalents of diisopropylethylamine (DIPEA) in DCM.[5]

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.[5]

-

To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.[5]

-

Wash the resin sequentially with DCM and DMF to remove excess reagents.[5]

3. Iterative Peptide Elongation Cycle:

This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

a. Fmoc Deprotection:

-

Wash the resin-bound peptide with DMF (3-5 times).[5]

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[1][5]

-

Agitate the mixture for an initial 5 minutes, then drain the solution.[5]

-

Add a fresh portion of 20% piperidine in DMF and agitate for another 15-20 minutes to ensure complete Fmoc removal.[5]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[5]

b. This compound Coupling:

-

In a separate vessel, pre-activate the this compound. Dissolve 3 equivalents of this compound, 2.9 equivalents of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of an additive like HOBt (Hydroxybenzotriazole) in DMF.[5]

-

Add 6 equivalents of DIPEA to the activation mixture and mix for 1-2 minutes.[5]

-

Immediately add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[5]

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[5]

4. Final Cleavage and Peptide Isolation:

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and then DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5 (v/v/v).[1][5]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and byproducts.

-

Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

| Parameter | Value/Condition | Reference |

| Resin Swelling Time | 30-60 minutes | [5] |

| First Amino Acid Loading Time | 1-2 hours | [5] |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | [1][5] |

| Fmoc Deprotection Time | 5 min + 15-20 min | [5] |

| Amino Acid Equivalents (Coupling) | 3 eq | [5] |

| Coupling Agent (HBTU) Equivalents | 2.9 eq | [5] |

| Coupling Additive (HOBt) Equivalents | 3 eq | [5] |

| Base (DIPEA) Equivalents | 6 eq | [5] |

| Coupling Reaction Time | 1-2 hours | [5] |

| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | [1][5] |

| Cleavage Time | 2-3 hours | [1] |

Visualization of Experimental Workflow

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. wernerlab.weebly.com [wernerlab.weebly.com]

Application Notes and Protocols for Incorporating Racemic Amino Acids Using Fmoc-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. Utilizing racemic mixtures of amino acids, such as Fmoc-DL-Ala-OH, introduces diastereomeric diversity into synthetic peptides. This can lead to peptides with novel structural and functional properties, including enhanced proteolytic stability, altered receptor binding affinities, and unique therapeutic activities. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), detailing its applications, experimental protocols, and analytical considerations.

Applications in Drug Discovery and Development

The deliberate incorporation of a racemic mixture of alanine can be a strategic approach in the synthesis of peptide-based therapeutics. This strategy is particularly relevant in the following areas:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. This increased stability can prolong the half-life of peptide drugs in vivo.[1]

-

Modulation of Protein-Protein Interactions: The introduction of a D-amino acid can alter the peptide's conformation, potentially leading to enhanced or novel binding interactions with therapeutic targets. An important application is the development of peptidomimetics to inhibit protein-protein interactions in signaling pathways, such as the HER2-HER3 pathway in cancer.[2]

-

Peptide Library Synthesis: The use of racemic amino acids can be a tool in the generation of diverse peptide libraries for screening and lead identification. This approach allows for the exploration of a wider range of conformational space.

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis (SPPS) methodologies and can be adapted for the incorporation of this compound.

General Fmoc-SPPS Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for the incorporation of this compound onto a solid support.

Materials:

-

Peptide synthesis vessel

-

Resin with N-terminal Fmoc-deprotected peptide

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser test kit (optional)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).[3]

-

-

Kaiser Test (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

-

Coupling of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling reagent in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[3]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents and byproducts.[3]

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage and Deprotection

Materials:

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Analysis and Purification of Diastereomeric Peptides

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 or C8 column

-

Mass spectrometer

Procedure:

-

Crude Peptide Analysis:

-

Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Analyze by analytical HPLC-MS to confirm the presence of the desired peptide masses (corresponding to the L-Ala and D-Ala containing peptides, which are isobaric).

-

-

Diastereomer Separation and Purification:

-

Develop a preparative HPLC method to separate the diastereomeric peptides. This often requires careful optimization of the gradient and mobile phase composition.

-

Inject the crude peptide onto the preparative HPLC column.

-

Collect the fractions corresponding to the separated diastereomers.

-

Analyze the collected fractions by analytical HPLC to assess purity.

-

Pool the pure fractions and lyophilize to obtain the purified diastereomeric peptides.

-

Data Presentation

The synthesis of peptides using this compound will result in a mixture of diastereomers. It is crucial to quantify the yield, purity, and the ratio of these diastereomers. Below is a template for presenting such data.

| Peptide Sequence | Crude Yield (mg) | Purity of Crude Peptide (%) | Diastereomeric Ratio (L:D) | Purified Yield (mg) | Purity of Purified Diastereomers (%) |

| Ac-X-Y-DL-Ala-Z-NH2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| H-A-B-DL-Ala-C-D-OH | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data from experiments utilizing this compound were not available in the reviewed literature. Researchers are encouraged to populate such a table with their experimental findings.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of peptides incorporating this compound.

Signaling Pathway: Inhibition of HER2-HER3 Pathway

Peptides containing D-amino acids can be designed to inhibit protein-protein interactions, such as the dimerization of HER2 and HER3 receptors, which is a critical signaling node in certain cancers.[2]

References

Application Notes and Protocols for Fmoc-DL-Ala-OH Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the formation of the amide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain is a critical step. The use of Nα-Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids is a cornerstone of modern SPPS due to the mild basic conditions required for Fmoc group removal, which enhances compatibility with a wide range of sensitive amino acid side chains and linkers.[1] Alanine, with its small and non-reactive methyl side chain, is generally considered one of the less sterically hindered amino acids, making its coupling relatively straightforward.

This document provides detailed application notes and protocols for the coupling of Fmoc-Ala-OH. It addresses the important consideration of using a racemic mixture (DL-alanine) versus enantiomerically pure forms (L-alanine or D-alanine) and provides standard coupling conditions and protocols applicable to both.

Use of Racemic vs. Enantiomerically Pure Fmoc-Ala-OH

While Fmoc-DL-Ala-OH is commercially available, its use in peptide synthesis for therapeutic applications is generally not recommended. The incorporation of a racemic mixture of amino acids into a peptide chain will result in the synthesis of a complex mixture of diastereomers. These diastereomers can be difficult to separate and may exhibit different biological activities and pharmacokinetic profiles.

For most applications, particularly in drug development, stereochemical integrity is paramount. Therefore, the use of enantiomerically pure Fmoc-L-Ala-OH or Fmoc-D-Ala-OH is standard practice.[2] The choice between the L- or D-enantiomer depends on the specific design and desired properties of the target peptide. D-amino acids are often incorporated to increase resistance to enzymatic degradation, thereby enhancing peptide stability and in vivo half-life.

Experimental Protocols

The following protocols outline the general procedures for the coupling of Fmoc-L-Ala-OH or Fmoc-D-Ala-OH in solid-phase peptide synthesis. The principles are the same for coupling to a resin (loading the first amino acid) or to a growing peptide chain.

Materials and Reagents

-

Fmoc-L-Ala-OH or Fmoc-D-Ala-OH

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, 2-Chlorotrityl chloride resin)

-

Coupling reagents (e.g., HBTU, HATU, HCTU, DIC)

-

Additives (e.g., HOBt, HOAt, OxymaPure)

-

Bases (e.g., DIPEA, NMM, 2,4,6-collidine)

-

Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, IPA (Isopropanol)

-

Kaiser test kit (for monitoring the presence of free primary amines)

Protocol 1: Standard Coupling using HBTU/DIPEA

This protocol is a widely used and generally efficient method for coupling Fmoc-Ala-OH.

-

Resin Preparation:

-

If starting a new synthesis, swell the resin in DMF for at least 30 minutes.

-

If continuing a synthesis, deprotect the N-terminal Fmoc group of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a Kaiser test to confirm the presence of a free primary amine (positive result indicated by a blue color).

-

-

Activation of Fmoc-Ala-OH:

-

In a separate reaction vessel, dissolve Fmoc-Ala-OH (3-5 equivalents relative to the resin loading) and HBTU (a slightly lower molar equivalent than the amino acid) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Vortex the mixture for 1-2 minutes to allow for pre-activation.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Washing and Monitoring:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and again with DMF (3 times) to remove unreacted reagents and byproducts.

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.

-

Protocol 2: Coupling using DIC/HOBt

This method is a classic and cost-effective approach, particularly useful for minimizing racemization.[3]

-

Resin Preparation:

-

Follow step 1 as described in Protocol 1.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add this solution to the resin.

-

Add DIC (3 equivalents) to the resin slurry.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.

-

-

Washing and Monitoring:

-

Follow step 4 as described in Protocol 1.

-

Data Presentation: Coupling Reagents and Conditions

The choice of coupling reagent can significantly impact the efficiency and success of the coupling reaction. The following tables summarize common coupling reagents and their recommended conditions for Fmoc-Ala-OH.

Table 1: Common Coupling Reagents for Fmoc-Ala-OH

| Coupling Reagent | Full Name | Class | Additive | Base |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | HOBt (optional, for racemization suppression) | DIPEA or NMM |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | HOAt (inherent) | DIPEA or NMM |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | 6-Cl-HOBt (inherent) | DIPEA or NMM |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | HOBt or OxymaPure | None required for coupling, but a tertiary base is used for neutralization steps in SPPS. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | HOBt (inherent) | DIPEA or NMM |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | OxymaPure (inherent) | DIPEA or NMM |

Table 2: Recommended Reaction Conditions for Fmoc-Ala-OH Coupling

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Typical Reaction Time | Notes |

| HBTU/DIPEA | 1 : 0.95 : 2 | DMF | 30 - 120 min | A robust and widely used method. |

| HATU/DIPEA | 1 : 0.95 : 2 | DMF | 15 - 60 min | Highly efficient, especially for difficult couplings. More expensive than HBTU.[4] |

| HCTU/DIPEA | 1 : 0.95 : 2 | DMF | 15 - 60 min | A highly efficient and cost-effective alternative to HATU. |

| DIC/HOBt | 1 : 1 : 1 (AA:DIC:HOBt) | DMF or DCM/DMF | 60 - 240 min | Cost-effective and good for reducing racemization. The diisopropylurea byproduct is soluble in DMF.[2] |

| PyBOP/DIPEA | 1 : 1 : 2 | DMF | 30 - 120 min | A good alternative to aminium/uronium salts. The byproduct HMPA from the related BOP reagent is carcinogenic; PyBOP is a safer alternative.[3] |

| COMU/DIPEA | 1 : 1 : 2 | DMF | 15 - 60 min | A highly reactive coupling reagent with good performance and safety profile (avoids explosive HOBt/HOAt).[5] |

Equivalents are relative to the free amine on the resin.

Table 3: Comparative Performance of Coupling Reagents for a Model Peptide Containing Alanine

The following data is derived from a study on the synthesis of a model aza-peptide, which provides insights into the relative efficiency of different coupling reagents for Fmoc-Ala-OH.

| Activator | Yield (%) at 25°C | Observed Rate Constant (k_obs, min⁻¹) at 25°C |

| COMU | 99 ± 1 | 0.022 ± 0.001 |

| PyOxim | 95 ± 1 | 0.023 ± 0.001 |

| HATU | 93 ± 1 | 0.017 ± 0.001 |

| HCTU | 68 ± 3 | 0.017 ± 0.002 |

| TBTU | 69 ± 5 | 0.004 ± 0.001 |

| PyBOP | 65 ± 14 | 0.005 ± 0.002 |

Data adapted from a kinetic study of aza-peptide bond formation via the reaction of Fmoc-Ala-OH with a resin-bound semicarbazide.[6] While not a standard peptide bond formation, it provides a useful comparison of the reactivity of different coupling systems with Fmoc-Ala-OH.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms in Fmoc-Ala-OH coupling.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ala-OH.

Caption: Simplified chemical pathway for the activation and coupling of Fmoc-Ala-OH in SPPS.

References

Activation of Fmoc-DL-Ala-OH with HBTU and HATU: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of N-α-Fmoc-DL-alanine (Fmoc-DL-Ala-OH) using the coupling reagents HBTU and HATU. These protocols are intended for use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Introduction